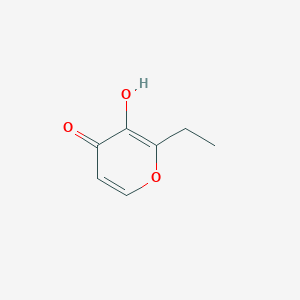

エチルマルトール

概要

説明

Ethyl maltol is a pyranone.

Ethyl maltol is a natural product found in Mangifera indica with data available.

科学的研究の応用

食品業界におけるフレーバーエンハンサー

エチルマルトールは、食品業界におけるフレーバーエンハンサーとして広く知られています。 甘いカラメルのような味を与え、飲料、乳製品、菓子、焼き菓子などの製品の風味を向上させるために使用されます 。フレーバーエンハンサーとしての有効性は、食品に含まれる他のフレーバーの甘味とコクを増強する能力に由来します。

医薬品への応用

医薬品では、エチルマルトールは、特に子供向けに、薬の不快な味をマスキングし、より口当たり良くするためのフレーバーエンハンサーとして役立ちます 。これは、薬の摂取体験全体を向上させ、薬物療法へのコンプライアンスを高めるのに役立ちます。

化粧品業界

エチルマルトールは、甘くカラメルのような香りがするため、化粧品業界で用途が見出されています。 香水に暖かく魅力的な香りを加え、さまざまな化粧品の嗅覚プロファイルを強化するために使用されます 。これは、パーソナルケア商品の感覚的な魅力に貢献します。

タバコ製品のフレーバー

タバコ業界では、エチルマルトールは、特定のタバコブレンドに、かすかな甘さを与え、風味を向上させるために添加されています。 パイプタバコや葉巻などの製品に使用され、より快適な喫煙体験を生み出します 。

分析化学

エチルマルトールは、さまざまな化学分析で分析標準として使用されています。 分光光度法やガスクロマトグラフィー質量分析法などの手法で基準物質として使用され、複雑な混合物中の物質の正確な定量化に役立ちます 。

生体医科学研究におけるキレート剤

エチルマルトールと関連する化合物であるマルトールは、Fe3+、Ga3+、Al3+、VO2+などの硬い金属中心に結合するキレート特性を示します 。エチルマルトールのキレート能力はあまり文書化されていませんが、ヒトの被験者における金属吸収の強化など、同様の生体医科学的用途に活用できる可能性があります。

抗菌研究

研究によると、マルトールは、特にカチオン性界面活性剤と併用した場合に、抗菌活性を示す可能性があります 。構造的に類似しているため、エチルマルトールも、パーソナルケア製品の保存など、潜在的な抗菌特性と用途について調査することができます。

食品安全と品質管理

エチルマルトールは、食品安全と品質管理のプロセスで使用されています。 食品添加物の混入を検出し、食品添加物に関連する健康リスクを評価するために使用され、食品の完全性と安全性を確保します 。

作用機序

Ethyl maltol, also known as 2-Ethyl-3-hydroxy-4H-pyran-4-one, is an organic compound commonly used as a flavorant in confectioneries . This article provides a comprehensive review of the mechanism of action of ethyl maltol, covering its primary targets, mode of action, affected biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

The primary target of ethyl maltol is iron. Ethyl maltol has a high affinity for iron, forming a red coordination complex . This suggests that ethyl maltol may play a role in iron transport and homeostasis .

Mode of Action

Ethyl maltol interacts with its target, iron, by chelating it. The resulting 1:3 (metal-ligand) complexes are neutral and can readily partition across cell membranes, potentially facilitating iron transport across the intestinal wall . This interaction with iron and the subsequent changes in iron transport and homeostasis form the basis of ethyl maltol’s mode of action .

Biochemical Pathways

Ethyl maltol’s interaction with iron affects intracellular iron homeostasis. It increases the labile iron pool in cells and influences the activity of iron-responsive proteins . This disruption of iron homeostasis can have downstream effects on various biochemical pathways, particularly those involving iron-dependent processes .

Pharmacokinetics

The pharmacokinetics of ethyl maltol, particularly its absorption, distribution, metabolism, and excretion (ADME) properties, are crucial for understanding its bioavailability. Ethyl maltol forms neutral complexes with iron, which can readily cross cell membranes, suggesting good absorption . .

Result of Action

The disruption of iron homeostasis by ethyl maltol can lead to various molecular and cellular effects. For instance, it has been suggested that ethyl maltol decreases cell viability through a mechanism involving the p53 pathway . Moreover, ethyl maltol can induce DNA damage and increase the level of phosphorylated p53 .

Safety and Hazards

将来の方向性

生化学分析

Biochemical Properties

Ethyl maltol interacts with various biomolecules, influencing biochemical reactions . It has been found to disrupt amino acid metabolism, indicating that it interacts with enzymes involved in these pathways

Cellular Effects

Ethyl maltol has been shown to have significant effects on various types of cells and cellular processes . For instance, it has been found to cause DNA damage and reduce cell viability in certain cell lines . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of ethyl maltol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular targets and mechanisms of action of ethyl maltol are still being elucidated.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl maltol can change over time . For example, it has been observed that longer exposure to ethyl maltol can lead to increased DNA damage and reduced cell viability . Information on the product’s stability, degradation, and long-term effects on cellular function is still being researched.

Dosage Effects in Animal Models

The effects of ethyl maltol can vary with different dosages in animal models . For instance, it has been observed that high doses of ethyl maltol can cause toxic or adverse effects

Metabolic Pathways

Ethyl maltol is involved in various metabolic pathways . It has been found to disrupt amino acid metabolism, indicating that it interacts with enzymes involved in these pathways

Transport and Distribution

It is likely that it interacts with certain transporters or binding proteins, which could affect its localization or accumulation

特性

IUPAC Name |

2-ethyl-3-hydroxypyran-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O3/c1-2-6-7(9)5(8)3-4-10-6/h3-4,9H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIKYNHJUKRTCJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=O)C=CO1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5041516 | |

| Record name | 2-Ethyl-3-hydroxy-4-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Solid | |

| Record name | 4H-Pyran-4-one, 2-ethyl-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

289.00 to 290.00 °C. @ 760.00 mm Hg | |

| Record name | Ethyl maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

4940-11-8 | |

| Record name | Ethyl maltol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4940-11-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl maltol [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004940118 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4H-Pyran-4-one, 2-ethyl-3-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Ethyl-3-hydroxy-4-pyrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5041516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethyl-3-hydroxy-4-pyrone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.256 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL MALTOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6Q8K29L05 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

90 - 91 °C | |

| Record name | Ethyl maltol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0031735 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

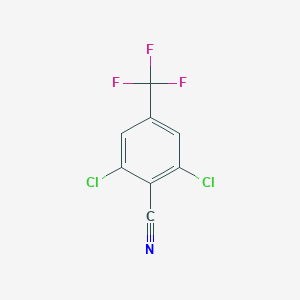

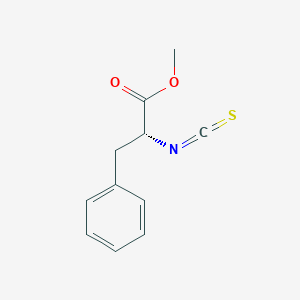

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: The molecular formula of ethyl maltol is C7H8O3, and its molecular weight is 140.14 g/mol. []

A: Yes, ethyl maltol has been characterized using various spectroscopic techniques. Researchers have used nuclear magnetic resonance spectroscopy (1H NMR and 13C NMR), infrared spectroscopy (IR), and high-resolution mass spectrometry (HRMS) to confirm its structure and identify its characteristic peaks. [, , ]

A: Exposure to sunlight can lead to a significant decrease in ethyl maltol concentration, indicating its degradation under such conditions. []

A: Yes, ethyl maltol has been shown to increase the perceived sweetness of both Venus and Concord grape juices when added at a concentration of 200 mg/L. []

A: The oral LD50 of ethyl maltol and iron complexes was determined to be 743.88 mg/kg body weight in mice. []

A: A 90-day oral exposure study in mice revealed that ethyl maltol and iron complexes target endocrine organs, including the liver and kidneys. The lowest-observed-adverse-effect level (LOAEL) was determined to be 1/81 LD50 (9.18 mg/kg body weight/day). []

A: Studies have shown that ethyl maltol, particularly at high concentrations, can induce the release of inflammatory cytokines (IL-1β, IL-8, TNF-α) from both naïve and activated human macrophages (THP-1 cells). [] In other cell lines, it was noted that high ethyl maltol concentrations in JUUL pods were cytotoxic and correlated with aerosol cytotoxicity. [, ]

ANone: Several analytical methods have been developed for the determination of ethyl maltol in food samples, including:

- Gas chromatography–mass spectrometry–olfactometer (GC–MS–O): This method allows for the separation, identification, and aroma evaluation of ethyl maltol and its derivatives. []

- Gas chromatography (GC): This technique, often coupled with a flame ionization detector (FID) or mass spectrometry (MS), is used to separate and quantify ethyl maltol. []

- High-performance liquid chromatography (HPLC): This method is widely used to separate and quantify ethyl maltol in various matrices, often coupled with UV detection or mass spectrometry. [, , ]

- Differential pulse voltammetry (DPV): This electrochemical technique is based on the oxidation of ethyl maltol at a glassy carbon electrode and offers a sensitive and selective method for its determination. [, ]

- Spectrophotometry: This method utilizes the UV absorbance of ethyl maltol for its quantification, but it may require chemometric approaches to resolve spectral overlap with other compounds. [, ]

ANone: Different extraction techniques are employed depending on the sample matrix and the analytical method used. Some common extraction techniques include:

- Solid-phase extraction (SPE): This method uses a solid phase to selectively adsorb and concentrate ethyl maltol from liquid samples, allowing for the removal of interfering compounds. []

- Dispersive liquid-liquid microextraction (DLLME): This technique involves the rapid injection of a mixture of extraction and dispersing solvents into an aqueous sample, forming a cloudy solution from which ethyl maltol is extracted. []

- Solvent extraction: This method utilizes the differential solubility of ethyl maltol in immiscible solvents, such as water and an organic solvent like chloroform. []

ANone: Ongoing research on ethyl maltol includes:

- Development of new delivery systems: Encapsulating ethyl maltol in nanoparticles to control its release and enhance its stability in food products. []

- Exploring its potential health effects: Assessing the potential long-term effects of ethyl maltol exposure, particularly at levels found in e-cigarette products. [, , ]

ANone: Yes, there are other compounds with similar flavor-enhancing properties to ethyl maltol, including:

- Maltol: A naturally occurring compound structurally similar to ethyl maltol, also imparting a caramel-like flavor. [, , , , ]

- Vanillin: A widely used flavoring agent with a characteristic vanilla aroma, often used in combination with ethyl maltol to enhance sweetness perception. [, , ]

- Ethyl vanillin: A synthetic analog of vanillin with a stronger and more intense vanilla flavor. [, ]

- Recovery and utilization of byproducts: For example, recovering methyl chloride produced during ethyl maltol synthesis for use in other applications. [, ]

- Process optimization: Developing continuous production methods to increase efficiency and minimize waste generation. [, ]

A: Yes, ethyl maltol can act as a ligand and form complexes with various metal ions, including iron, zinc, and calcium. [, , , , ]

A: Computational methods can be used to predict the properties of ethyl maltol and its derivatives, such as their reactivity, stability, and interactions with other molecules. This information can aid in designing new ethyl maltol-based compounds with improved characteristics. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[4-chloro-5-(hydroxymethyl)-1-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazol-2-yl]butan-1-ol](/img/structure/B125881.png)